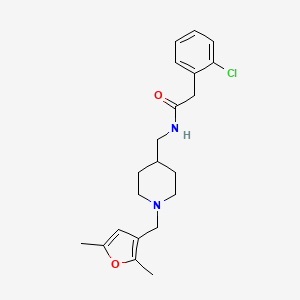

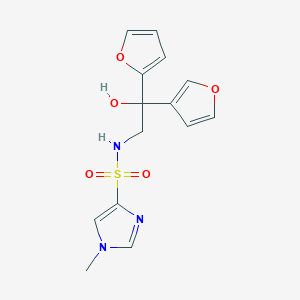

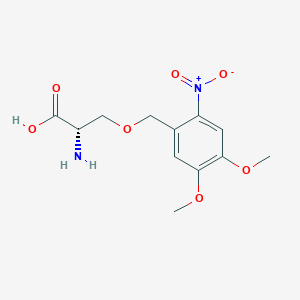

![molecular formula C24H19FN8O2 B2552554 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 920227-94-7](/img/structure/B2552554.png)

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione" is a structurally complex molecule that appears to be related to a class of compounds known for their 5-HT2 antagonist activity. These compounds are of interest due to their potential therapeutic applications in treating various central nervous system disorders.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been prepared, which include various substituents that contribute to their biological activity . The synthesis typically involves the preparation of intermediates with the desired functional groups, followed by cyclization reactions to form the bicyclic structures. The specific synthetic route for the compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . This method provides detailed information about the arrangement of atoms within the molecule and the geometry of the fused ring systems. The crystal packing is often stabilized by weak intermolecular interactions, such as hydrogen bonds and π-π interactions, which can influence the compound's physical properties and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluorinated triazolopyrimidines and triazolotriazines have been explored . These reactions typically involve the use of amino-triazoles and fluoroacetoacetic acid esters, leading to the formation of the desired fluorinated heterocyclic compounds. The reactivity of these compounds can be further modified by introducing different substituents at various positions on the heterocyclic rings.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione" are not provided, related compounds exhibit properties that are influenced by their molecular structure. The presence of fluorine atoms and the nature of the fused ring systems can affect the compound's lipophilicity, solubility, and overall pharmacokinetic profile. These properties are crucial for the compound's ability to cross the blood-brain barrier and exert its pharmacological effects .

Scientific Research Applications

Antagonist Activity and Molecular Design

Compounds structurally related to the one have been synthesized and evaluated for their antagonist activity against specific receptors, such as 5-HT2 and alpha 1 receptors. For example, studies on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have shown significant 5-HT2 antagonist activity, indicating their potential in modulating serotonin receptors and exploring their therapeutic applications in conditions related to serotonin dysregulation (Watanabe et al., 1992).

Antimicrobial and Antitumor Agents

Novel synthetic pathways have led to the creation of pyrimidine, triazolopyrimidine, and triazine derivatives with demonstrated antimicrobial activity. Such compounds, including those with thiazolopyrimidine structures, have shown promising results as potential antimicrobial and antitumor agents, highlighting their importance in the development of new therapeutic options for treating infectious diseases and cancer (El-Agrody et al., 2001).

Supramolecular Chemistry

The compound's related derivatives have been studied for their ability to form hydrogen-bonded supramolecular assemblies, which are crucial for developing novel materials with specific functions. These studies focus on exploring the potential of pyrimidine derivatives in creating complex structures that could have applications in nanotechnology, drug delivery systems, and the design of functional materials (Fonari et al., 2004).

HIV-1 Attachment Inhibition

Research into indole-based derivatives similar to the given compound has identified potent inhibitors of HIV-1 attachment. These inhibitors interfere with the viral gp120 interaction with the CD4 receptor on host cells, offering a promising avenue for HIV-1 therapy by preventing the initial steps of viral infection (Wang et al., 2009).

properties

IUPAC Name |

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN8O2/c25-15-4-3-5-16(12-15)33-23-20(29-30-33)22(27-14-28-23)31-8-10-32(11-9-31)24(35)21(34)18-13-26-19-7-2-1-6-17(18)19/h1-7,12-14,26H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBMXNNAQCMNLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C(=O)C5=CNC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

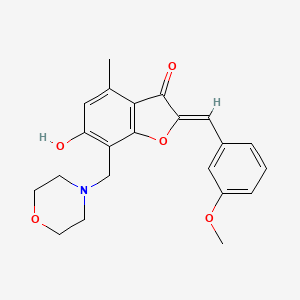

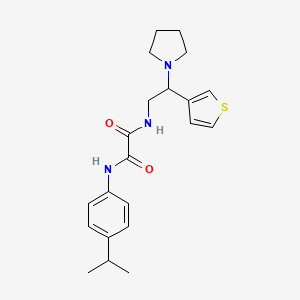

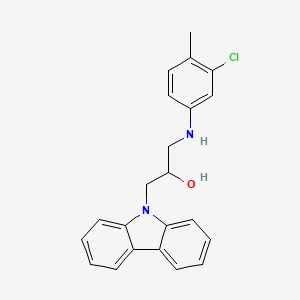

![1-(3-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2552485.png)

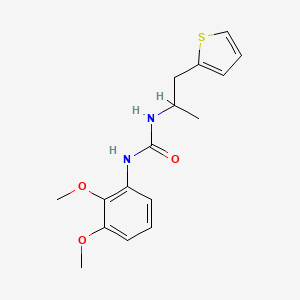

![Methyl 5-[[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]pyridine-2-carboxylate](/img/structure/B2552490.png)